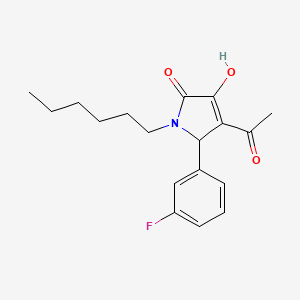![molecular formula C26H32N2O4 B5145568 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(2-methylphenyl)amino]-2-propanol}](/img/structure/B5145568.png)
3,3'-[1,4-phenylenebis(oxy)]bis{1-[(2-methylphenyl)amino]-2-propanol}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3'-[1,4-phenylenebis(oxy)]bis{1-[(2-methylphenyl)amino]-2-propanol}, commonly known as Bisoprolol, is a beta-blocker medication used to treat high blood pressure, heart failure, and other cardiovascular conditions. Bisoprolol is a selective beta-1 blocker, which means it blocks the beta-1 receptors in the heart, leading to decreased heart rate and blood pressure.
Mécanisme D'action
Bisoprolol selectively blocks the beta-1 receptors in the heart, leading to decreased heart rate and blood pressure. This reduces the workload on the heart and improves its efficiency. Bisoprolol also has antiarrhythmic effects, which may be due to its ability to prolong the refractory period of the heart.
Biochemical and Physiological Effects:
Bisoprolol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce sympathetic nervous system activity, which can lead to decreased blood pressure and heart rate. Bisoprolol also reduces the release of renin from the kidneys, which can lead to decreased levels of angiotensin II and aldosterone, two hormones that can increase blood pressure. Additionally, Bisoprolol has been shown to improve endothelial function, which can improve blood flow and reduce the risk of cardiovascular events.
Avantages Et Limitations Des Expériences En Laboratoire
Bisoprolol is a commonly used beta-blocker in clinical practice, which makes it an attractive candidate for laboratory experiments. Its well-established mechanism of action and safety profile make it a reliable tool for studying the cardiovascular system. However, Bisoprolol's selectivity for beta-1 receptors may limit its usefulness in studying the effects of beta-blockade on other organ systems.
Orientations Futures
There are a number of future directions for Bisoprolol research. One area of interest is the potential use of Bisoprolol in preventing or treating atrial fibrillation. Another area of interest is the potential use of Bisoprolol in reducing the risk of stroke in patients with hypertension. Additionally, Bisoprolol's anti-inflammatory effects may have implications for the treatment of other diseases such as rheumatoid arthritis and asthma. Further research is needed to fully understand the potential applications of Bisoprolol in these areas.
Méthodes De Synthèse
Bisoprolol can be synthesized by reacting 2-methylphenylamine with glycidol to form 1-(2-methylphenylamino)-3-(oxiranylmethoxy)propan-2-ol. This intermediate is then reacted with 1,4-dibromobenzene to form Bisoprolol.
Applications De Recherche Scientifique
Bisoprolol has been extensively studied for its efficacy in treating hypertension and heart failure. It has been shown to reduce mortality and hospitalization rates in patients with heart failure. Bisoprolol has also been studied for its potential use in preventing atrial fibrillation and reducing the risk of stroke in patients with hypertension. Additionally, Bisoprolol has been shown to have anti-inflammatory effects, which may have implications for the treatment of other diseases such as rheumatoid arthritis and asthma.
Propriétés
IUPAC Name |
1-[4-[2-hydroxy-3-(2-methylanilino)propoxy]phenoxy]-3-(2-methylanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O4/c1-19-7-3-5-9-25(19)27-15-21(29)17-31-23-11-13-24(14-12-23)32-18-22(30)16-28-26-10-6-4-8-20(26)2/h3-14,21-22,27-30H,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHUXHZQXYFHAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(COC2=CC=C(C=C2)OCC(CNC3=CC=CC=C3C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B5145486.png)

![3-methyl-N-{1-[1-(3-phenoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5145499.png)
![N-(3'-fluoro-3-biphenylyl)-1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5145508.png)
![N-[2-(tert-butylthio)ethyl]-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5145512.png)
![1-(4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxylic acid](/img/structure/B5145516.png)

![3-{1-[(4-ethoxyphenyl)acetyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5145529.png)
![5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5145537.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5145542.png)
![2-phenylethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5145550.png)
![6-(cyclohexylamino)-7H-benzo[e]perimidin-7-one](/img/structure/B5145551.png)

